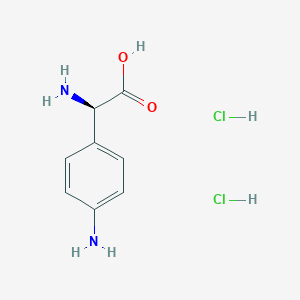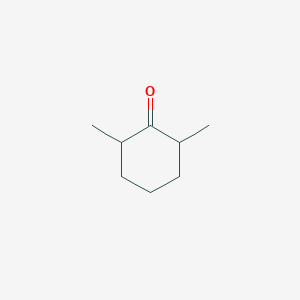
2,6-二甲基环己酮
概述
描述
2,6-Dimethylcyclohexanone is an organic compound with the molecular formula C₈H₁₄O. It is a derivative of cyclohexanone, where two methyl groups are substituted at the 2 and 6 positions of the cyclohexane ring. This compound is known for its clear, light yellow liquid appearance and is used in various chemical processes and applications .
Synthetic Routes and Reaction Conditions:
Rupe Rearrangement: One of the methods to synthesize 2,6-Dimethylcyclohexanone involves the Rupe rearrangement, where a propargylic alcohol is rearranged to an α,β-unsaturated enone.
Barton Vinyl Iodation: Another method involves the Barton vinyl iodation, which is used to synthesize β-damascone from 2,6-Dimethylcyclohexanone.
Industrial Production Methods: The industrial production of 2,6-Dimethylcyclohexanone typically involves the catalytic hydrogenation of 2,6-dimethylphenol or the oxidation of 2,6-dimethylcyclohexanol. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
科学研究应用
2,6-Dimethylcyclohexanone has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
作用机制
Mode of Action
It is known that the compound can exist in both cis and trans isomers , which may interact differently with potential targets
Biochemical Pathways
It is known that the compound can react with hydroxylamine hydrochloride and potassium hydroxide in methanol solution to produce cis and trans dimethylcyclohexanone oxime . This suggests that 2,6-Dimethylcyclohexanone may be involved in oxime formation reactions within biochemical pathways.
化学反应分析
2,6-Dimethylcyclohexanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 2,6-Dimethylcyclohexanone can yield 2,6-dimethylcyclohexanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: 2,6-Dimethylcyclohexanol.
Substitution: Oximes.
相似化合物的比较
2,6-Dimethylcyclohexanone can be compared with other similar compounds such as:
2,5-Dimethylcyclohexanone: Similar in structure but with methyl groups at the 2 and 5 positions.
2,2-Dimethylcyclohexanone: Features two methyl groups at the same carbon atom.
3,5-Dimethylcyclohexanone: Methyl groups are positioned at the 3 and 5 positions.
Uniqueness: The unique positioning of the methyl groups in 2,6-Dimethylcyclohexanone imparts distinct chemical properties and reactivity compared to its isomers. This makes it particularly valuable in specific synthetic applications and research studies .
属性
IUPAC Name |
2,6-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-7(2)8(6)9/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILVYPLQKCQNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863029 | |
| Record name | 2,6-Dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2816-57-1 | |
| Record name | 2,6-Dimethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2816-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylcyclohexan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002816571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DIMETHYLCYCLOHEXANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-Dimethylcyclohexanone?
A1: The molecular formula of 2,6-Dimethylcyclohexanone is C8H14O, and its molecular weight is 126.20 g/mol.
Q2: What spectroscopic data is available for 2,6-Dimethylcyclohexanone?
A2: Researchers have utilized various spectroscopic techniques to characterize 2,6-Dimethylcyclohexanone. These include 1H NMR, 13C NMR , and microwave spectroscopy . These techniques provide information about the compound's structure, conformation, and interactions with other molecules.
Q3: What is known about the solubility of 2,6-Dimethylcyclohexanone?
A3: Studies have investigated the solubility of 2,6-Dimethylcyclohexanone in various solvents. It exhibits positive excess molar volumes when mixed with linear ketones like 2-propanone, 2-butanone, and 2-pentanone . Further research is needed to fully understand its dissolution behavior in different media and its implications for potential applications.
Q4: How does the stereochemistry of 2,6-Dimethylcyclohexanone influence its reactivity?
A4: The presence of two methyl groups at the 2 and 6 positions introduces significant steric hindrance. This influences the stereochemical outcome of reactions, such as the reduction of 2,6-Dimethylcyclohexanone, where the cis-cis isomer is predominantly formed .
Q5: Can 2,6-Dimethylcyclohexanone be used as a starting material for synthesizing other compounds?
A5: Yes, 2,6-Dimethylcyclohexanone serves as a versatile building block in organic synthesis. For example, it has been used in the synthesis of 2,6-Dimethyltropone , β-damascone , and ring 14C-methyl labeled retinyl acetate . These syntheses highlight its utility in creating complex molecules.
Q6: How does 2,6-Dimethylcyclohexanone behave in reactions involving enolates?
A6: 2,6-Dimethylcyclohexanone can form lithium enolates that react with electrophiles like phenyl vinyl sulfoxide, yielding bicyclo[n.2.0]alkan-1-ols . This reaction pathway highlights its potential in constructing intricate cyclic structures.
Q7: What is the role of 2,6-Dimethylcyclohexanone in the Bucherer–Bergs reaction?
A7: 2,6-Dimethylcyclohexanone participates in the Bucherer–Bergs reaction, leading to the formation of spiro-hydantoins. This reaction, known for its stereoselectivity, can be influenced by the substituents on the cyclohexanone ring .
Q8: Can 2,6-Dimethylcyclohexanone act as a catalyst or a promoter in chemical reactions?
A8: Research indicates that 2,6-Dimethylcyclohexanone can function as a promoter in specific reactions. For instance, it has been employed as a promoter in the liquid-phase amination of 2,6-xylenol to synthesize 2,6-dimethylaniline .
Q9: How does 2,6-Dimethylcyclohexanone interact with enzymes?
A9: Studies have investigated the enzymatic resolution of 2,6-Dimethylcyclohexanone, exploring its interactions with lipases. While some attempts, such as enzymatic hydrolysis of oxime esters, proved unsuccessful , further research might uncover its potential as a substrate for other enzymatic transformations.
Q10: How is 2,6-Dimethylcyclohexanone analyzed and quantified?
A10: Several analytical techniques are employed to analyze and quantify 2,6-Dimethylcyclohexanone. Gas chromatography, often coupled with mass spectrometry , is a widely used method for separation and identification. Additionally, high-performance liquid chromatography (HPLC) can be employed for separation and quantification, particularly when coupled with suitable detectors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
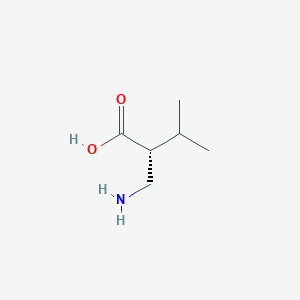



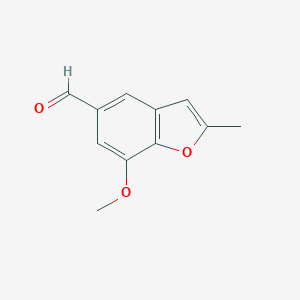
![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)
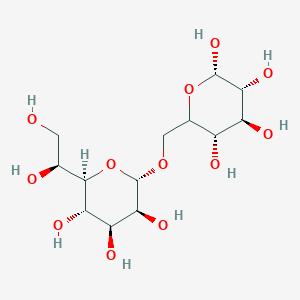

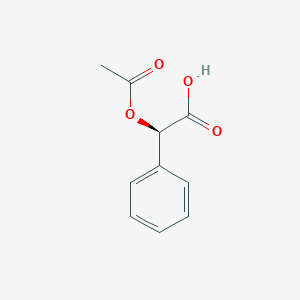
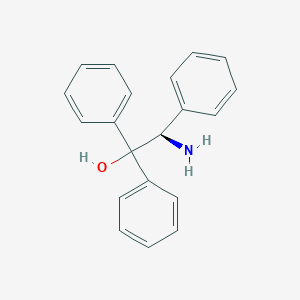
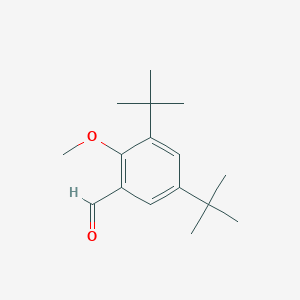
![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)

